ethyl 4-phenyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as ethyl 4-phenyl-1H-pyrazole-3-carboxylate, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The molecular structure of ethyl 4-phenyl-1H-pyrazole-3-carboxylate consists of a pyrazole ring attached to a phenyl group and an ethyl ester group . The InChI code for this compound is 1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) .Chemical Reactions Analysis
Pyrazoles, including ethyl 4-phenyl-1H-pyrazole-3-carboxylate, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including [3+2] cycloaddition reactions with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis
Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a solid substance at room temperature . It has a molecular weight of 216.24 .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Ethyl 4-phenyl-1H-pyrazole-3-carboxylate is a derivative of Pyrazole, which has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
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Scientific Field: Antimicrobial Research
- Application : Ethyl 1- (N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives have shown excellent antibacterial activity against all the tested bacterial strains as compared to the standard drug Ceftriaxone .
- Methods of Application : These compounds were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
- Results or Outcomes : Among the screened samples, 3c, 3f, 3k, and 3l have showed excellent antibacterial activity against all the tested bacterial strains .
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Scientific Field: Organic Synthesis
- Application : Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
- Methods of Application : It acts as an intermediate in organic synthesis .
- Results or Outcomes : The specific outcomes would depend on the particular synthesis process and the compounds being produced .
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Scientific Field: Organic Synthesis
- Application : Ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is used in organic synthesis .
- Methods of Application : This compound is used as an intermediate in the synthesis of other complex organic compounds .
- Results or Outcomes : The specific outcomes would depend on the particular synthesis process and the compounds being produced .
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Scientific Field: Antioxidant Research
- Application : Synthesis and antioxidant screening of new 2-cyano-3-(1, 3-diphenyl-1H-pyrazol-4-yl) acryloyl amide derivatives and some pyrazole-based heterocycles .
- Methods of Application : These compounds were synthesized by condensing ethyl-3- (dimethylamino)-2- (phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
- Results or Outcomes : The specific outcomes would depend on the particular synthesis process and the compounds being produced .
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Scientific Field: Medicinal Chemistry
- Application : Ethyl 1-methyl-5-phenyl-1H-pyrazole-4-carboxylate (3j) has potential applications in medicinal chemistry .
- Methods of Application : This compound is synthesized from ethyl 4-phenyl-1H-pyrazole-3-carboxylate .
- Results or Outcomes : The specific outcomes would depend on the particular synthesis process and the compounds being produced .
Safety And Hazards
Future Directions
Pyrazoles, including ethyl 4-phenyl-1H-pyrazole-3-carboxylate, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
properties
IUPAC Name |
ethyl 4-phenyl-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-10(8-13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUUXGPEWAUSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288372 | |
Record name | ethyl 4-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-phenyl-1H-pyrazole-3-carboxylate | |
CAS RN |
6963-62-8 | |
Record name | 6963-62-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-phenyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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